molecular formula C21H26N4O5S B6351491 2-((5-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-3-oxo-2-phenyl-2,3-dihydropyridazin-4-YL)thio)acetic acid CAS No. 1404364-40-4

2-((5-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-3-oxo-2-phenyl-2,3-dihydropyridazin-4-YL)thio)acetic acid

Cat. No.: B6351491
CAS No.: 1404364-40-4
M. Wt: 446.5 g/mol
InChI Key: SXOJKERLLPHWMK-UHFFFAOYSA-N
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Description

2-((5-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-3-oxo-2-phenyl-2,3-dihydropyridazin-4-YL)thio)acetic acid is a complex organic compound that features a piperazine ring, a pyridazinone moiety, and a thioacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-3-oxo-2-phenyl-2,3-dihydropyridazin-4-YL)thio)acetic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can help achieve high efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-3-oxo-2-phenyl-2,3-dihydropyridazin-4-YL)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-((5-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-3-oxo-2-phenyl-2,3-dihydropyridazin-4-YL)thio)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-3-oxo-2-phenyl-2,3-dihydropyridazin-4-YL)thio)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((5-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-3-oxo-2-phenyl-2,3-dihydropyridazin-4-YL)thio)acetic acid apart from similar compounds is its unique combination of functional groups, which provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-oxo-2-phenylpyridazin-4-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-21(2,3)30-20(29)24-11-9-23(10-12-24)16-13-22-25(15-7-5-4-6-8-15)19(28)18(16)31-14-17(26)27/h4-8,13H,9-12,14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOJKERLLPHWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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